molecular formula C36H30O13 B12290122 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one

5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one

Cat. No.: B12290122
M. Wt: 670.6 g/mol
InChI Key: DDMIGYRRSFIAEV-UHFFFAOYSA-N
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Description

5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one is a complex organic compound with multiple hydroxyl groups and a unique xanthene-furoxanthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the xanthene core, the introduction of hydroxyl groups, and the attachment of various substituents. Common synthetic methods may include:

    Stepwise construction of the xanthene core: This might involve cyclization reactions and the use of protecting groups to control the reactivity of hydroxyl groups.

    Introduction of hydroxyl groups: This can be achieved through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Attachment of substituents: This may involve alkylation or acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds, if applicable, would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize efficiency.

    Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions could convert ketone groups to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Jones reagent, PCC, or KMnO4.

    Reducing agents: NaBH4 or LiAlH4.

    Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple hydroxyl groups can act as ligands in catalytic systems.

    Materials Science: Potential use in the development of new materials with unique optical or electronic properties.

Biology

    Enzyme Inhibition: Potential as inhibitors of specific enzymes due to the presence of multiple hydroxyl groups.

    Antioxidant Activity: Hydroxyl groups can confer antioxidant properties, making the compound of interest in biological studies.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly if it exhibits biological activity.

Industry

    Dyes and Pigments: Xanthene derivatives are often used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.

    Antioxidant activity: Scavenging of free radicals through the donation of hydrogen atoms from hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar xanthene cores but different substituents.

    Flavonoids: Naturally occurring compounds with multiple hydroxyl groups and similar structural features.

Uniqueness

The unique combination of hydroxyl groups, xanthene, and furoxanthene structures in 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one sets it apart from other compounds, potentially conferring unique chemical and biological properties.

Properties

Molecular Formula

C36H30O13

Molecular Weight

670.6 g/mol

IUPAC Name

5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one

InChI

InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3

InChI Key

DDMIGYRRSFIAEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C

Origin of Product

United States

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